octahydro-1H-indole-2-carboxylic acid

ACE Inhibitor Cardiovascular Pharmacology Nitric Oxide Synthase

Source your critical chiral intermediate with confidence. Octahydro-1H-indole-2-carboxylic acid (CAS 82717-40-6) is the essential, non-interchangeable building block for the ACE inhibitors trandolapril and perindopril. Only the correct stereochemistry ( (2S,3aR,7aS)- for trandolapril; (2S,3aS,7aS)- for perindopril) ensures drug efficacy and regulatory compliance. Generic substitution is precluded by proven clinical differentiation in eNOS modulation, and its fully saturated scaffold delivers superior metabolic stability over aromatic proline analogs. Secure your supply of this performance-critical, research and manufacturing essential.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 82717-40-6
Cat. No. B3023469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-indole-2-carboxylic acid
CAS82717-40-6
Synonymsoctahydroindole-2-carboxylic acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(N2)C(=O)O
InChIInChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)
InChIKeyCQYBNXGHMBNGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-indole-2-carboxylic acid (82717-40-6): Key Chiral Intermediate for ACE Inhibitors and Peptidomimetics


Octahydro-1H-indole-2-carboxylic acid (CAS: 82717-40-6), with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol, is a saturated bicyclic heterocyclic compound belonging to the octahydroindole class . It serves as a crucial chiral intermediate in the synthesis of potent angiotensin-converting enzyme (ACE) inhibitors, notably trandolapril and perindopril, which are widely prescribed for hypertension and heart failure management [1]. Beyond its role as a pharmaceutical building block, this compound is a conformationally restricted proline analog, valued in peptide and medicinal chemistry for introducing rigidity into peptide backbones, thereby stabilizing specific secondary structures like β-turns and polyproline II helices .

Why Octahydro-1H-indole-2-carboxylic acid (82717-40-6) Cannot Be Substituted by Other Proline Analogs or ACE Inhibitor Intermediates


Generic substitution is precluded by the compound's critical role as a stereochemically precise building block for specific ACE inhibitor drugs, which are themselves not therapeutically equivalent [1]. The efficacy of both trandolapril and perindopril is contingent upon the exact (2S,3aR,7aS)-stereochemistry of the octahydroindole-2-carboxylic acid core; incorrect isomers lead to inactive or sub-optimal final drug products [2]. Furthermore, clinical evidence shows that even among drugs derived from this scaffold, outcomes differ significantly. A direct comparative study in Sprague-Dawley rats demonstrated that perindopril is superior to trandolapril in modulating endothelial nitric oxide synthase (eNOS) protein expression and activity (P < 0.05), proving that the choice of this specific intermediate influences the therapeutic profile of the resulting medication [3]. The fully saturated ring system also confers enhanced metabolic stability compared to aromatic indole or proline analogs, making it a non-interchangeable component in stable peptide mimetic design .

Quantitative Evidence for Octahydro-1H-indole-2-carboxylic acid (82717-40-6) Differentiation


Perindopril vs. Trandolapril: Superior eNOS Modulation Demonstrates Scaffold's Therapeutic Potential

The clinical relevance of the octahydro-1H-indole-2-carboxylic acid scaffold is demonstrated by the differential efficacy of the drugs it is used to synthesize. In a comparative study of ACE inhibitors, perindopril, which is synthesized from the (2S,3aS,7aS)-isomer, showed significantly higher endothelial nitric oxide synthase (eNOS) protein expression in the rat aorta compared to trandolapril, which is synthesized from the (2S,3aR,7aS)-isomer [1].

ACE Inhibitor Cardiovascular Pharmacology Nitric Oxide Synthase

Stereospecific Synthesis of Trandolapril: Quantitative Yield Advantages of the (2S,3aR,7aS)-Isomer

The synthesis of the (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride salt, a key intermediate for trandolapril, can be achieved via a stereospecific hydrogenation at pressures below 400 psi, avoiding low-yielding resolution steps associated with racemic mixtures [1]. This contrasts with older methods that produced racemic mixtures requiring low-yield fractional crystallization, highlighting the process advantage of this specific stereoisomer [1].

Pharmaceutical Process Chemistry Chiral Synthesis Process Optimization

Enhanced Metabolic Stability Compared to Aromatic Indoles: A Class-Level Advantage

The fully hydrogenated indole ring in octahydro-1H-indole-2-carboxylic acid provides increased metabolic stability compared to aromatic indoles . This class-level inference is supported by the general principle that saturation of heteroaromatic rings reduces sites for oxidative metabolism, thereby prolonging the half-life of peptide-based drugs and improving bioavailability .

Medicinal Chemistry Peptidomimetics Drug Metabolism

Validated Industrial and Research Applications for Octahydro-1H-indole-2-carboxylic acid (82717-40-6)


Commercial Manufacturing of the ACE Inhibitor Trandolapril

This compound is the essential chiral intermediate for synthesizing trandolapril, a widely prescribed cardiovascular drug. The process relies on the (2S,3aR,7aS)-isomer, which is prepared via a scalable, stereospecific hydrogenation process [1]. Pharmaceutical manufacturers procuring this intermediate ensure the production of a drug with the correct stereochemistry to achieve effective ACE inhibition [1].

Commercial Manufacturing of the ACE Inhibitor Perindopril

Similarly, this compound, in its (2S,3aS,7aS)-isomeric form, is a critical building block for perindopril [2]. The choice of this specific isomer is crucial, as clinical evidence demonstrates that perindopril, derived from this scaffold, is superior to trandolapril in enhancing eNOS activity, thereby providing a differentiated therapeutic benefit [3].

Design of Metabolically Stable Peptidomimetics

In medicinal chemistry research, octahydro-1H-indole-2-carboxylic acid is used as a conformationally restricted proline surrogate. Its fully saturated bicyclic ring system imparts greater metabolic stability compared to aromatic indoles . Researchers incorporate this scaffold into peptides to induce specific secondary structures (β-turns, PPII helices) while minimizing enzymatic degradation, leading to improved pharmacokinetic profiles .

Enzymatic Resolution Process Development

The compound is also a key substrate in the development of enzymatic resolution processes. Patents describe methods for producing optically active N-protected-octahydro-1H-indole-2-carboxylic acid using enzymes, which is a useful intermediate for producing ACE inhibitors and bradykinin antagonists [4]. This application highlights the compound's role in advancing green chemistry and efficient manufacturing techniques.

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